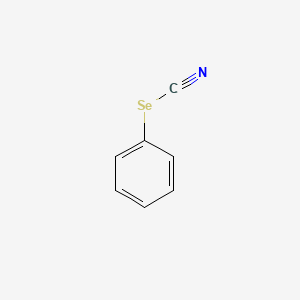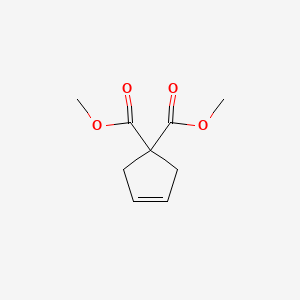
Phenylselenocyanate
Descripción general
Descripción
Phenylselenocyanate is an organic compound that contains the selenocyanate functional group (R-SeCN), where R represents an organic group . It is known for its nucleophilic properties, and its reactivity can be influenced by the nature of the organic substituent .
Synthesis Analysis
This compound can be synthesized through the reaction of Phenylselenol (PhSeH) with Cyanogen Bromide (BrCN). This reaction involves the oxidation of phenylselenol to form this compound .Molecular Structure Analysis
The general structure of an organic selenocyanate is R-SeCN, where R can be an alkyl, aryl, or other organic group . In the case of this compound, R is a phenyl group .Chemical Reactions Analysis
This compound has been utilized as a reagent in various oxidative transformations in organic synthesis. One notable application is its use in the conversion of alcohols to carbonyl compounds .Physical And Chemical Properties Analysis
This compound is a clear orange liquid . It is miscible with organic solvents, terahydro furan, dichloromethane, and acetonitrile . It has a boiling point of 116-117 °C/12 mmHg (lit.), a density of 1.484 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.603 (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Phenylselenocyanate has been utilized in the synthesis of new chemical compounds. For instance, a study by Özkan et al. (2007) demonstrated the use of this compound and its derivatives in synthesizing 5-aryl-1H-tetrazoles. These compounds represent a new series of phenylselanyl-1H-tetrazoles, showcasing the versatility of this compound in creating novel chemical structures (Özkan et al., 2007).
Anticancer Activity
Research by Sharma et al. (2008) explored the synthesis and anticancer activity of phenylalkyl isoselenocyanates, which are selenium analogues of naturally occurring isothiocyanates. Their study found that these compounds showed promise as cytotoxic and antitumor agents, with IC50 values generally lower than their corresponding isothiocyanate analogues. This indicates the potential of this compound derivatives in cancer treatment (Sharma et al., 2008).
Plant Stress Response
A study by Sharma et al. (2019) discussed the role of phenolic compounds, including those derived from this compound, in plants under abiotic stress. These compounds are crucial in helping plants cope with environmental stresses by scavenging harmful reactive oxygen species (Sharma et al., 2019).
Improved Performance of Li-ion Batteries
Zhang (2006) investigated the use of aromatic isocyanates, including phenyl isocyanate, for enhancing the performance of lithium-ion batteries. The study found that these compounds could effectively reduce initial irreversible capacities in the solid electrolyte interface of batteries, indicating the utility of this compound in battery technology (Zhang, 2006).
Mecanismo De Acción
Target of Action
Phenyl selenocyanate has been found to affect various cellular and metabolic targets . It has shown promising results in inhibiting the growth of human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines . The primary targets of Phenyl selenocyanate are these cancer cells where it exhibits its chemopreventive and anticancer activity .
Mode of Action
It is known that the compound interacts with its targets, leading to antiproliferative or cytotoxic activity . This means that Phenyl selenocyanate can inhibit the growth of cancer cells or even kill them .
Biochemical Pathways
Phenyl selenocyanate affects the biochemical pathways related to the reactive oxygen species (ROS) and the reactive nitrogen species (RNS) . These species are involved in key cellular processes, and their elimination is crucial for maintaining cellular health .
Result of Action
The result of Phenyl selenocyanate’s action is the inhibition of growth in certain types of cancer cells . Specifically, it has been found to work as a chemopreventive agent and inhibit the growth of human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines .
Action Environment
The action, efficacy, and stability of Phenyl selenocyanate can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl selenocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NSe/c8-6-9-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWRXQVQYOJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339311 | |
| Record name | Phenyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2179-79-5 | |
| Record name | Phenyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2179-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)

